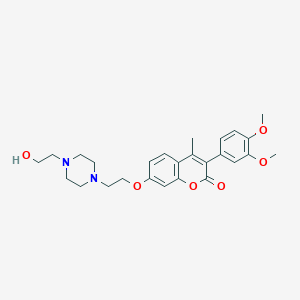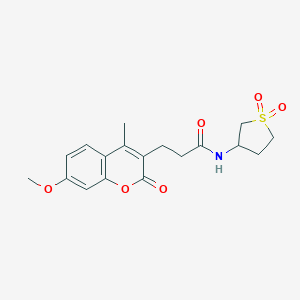![molecular formula C24H22N6O3 B358013 N-[3-cyano-1-(3-isopropoxypropyl)-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2,3-d]pyrimidin-2-ylidene]isonicotinamide CAS No. 1164542-04-4](/img/structure/B358013.png)
N-[3-cyano-1-(3-isopropoxypropyl)-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2,3-d]pyrimidin-2-ylidene]isonicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-[3-cyano-1-(3-isopropoxypropyl)-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2,3-d]pyrimidin-2-ylidene]isonicotinamide” is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. Its unique structure suggests it may have interesting chemical properties and biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the triazatricyclo structure and the attachment of various functional groups. Typical synthetic routes might include:
- Formation of the triazatricyclo core through cyclization reactions.
- Introduction of the cyano and oxo groups via nitrile and carbonyl chemistry.
- Attachment of the propan-2-yloxypropyl side chain through etherification reactions.
- Final coupling with pyridine-4-carboxamide.
Industrial Production Methods
Industrial production methods would need to optimize the yield and purity of the compound. This might involve:
- Large-scale cyclization reactions under controlled conditions.
- Use of high-purity reagents and solvents.
- Implementation of purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
The compound may undergo various types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents and conditions for these reactions might include:
Oxidation: Use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Use of nucleophiles or electrophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction might yield alcohols or amines.
科学的研究の応用
Chemistry
In chemistry, the compound could be used as a building block for the synthesis of more complex molecules or as a reagent in various reactions.
Biology
In biology, it might be studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine
In medicine, the compound could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry
In industry, it might be used in the production of specialty chemicals or materials with unique properties.
作用機序
The mechanism by which the compound exerts its effects would depend on its specific interactions with molecular targets. This might involve:
- Binding to enzymes or receptors.
- Modulating signaling pathways.
- Altering gene expression or protein function.
類似化合物との比較
Similar Compounds
Similar compounds might include other triazatricyclo derivatives or pyridine carboxamides. Examples could be:
- N-[5-Cyano-2-oxo-7-(3-methoxypropyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-6-ylidene]pyridine-4-carboxamide.
- N-[5-Cyano-2-oxo-7-(3-ethoxypropyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-6-ylidene]pyridine-4-carboxamide.
Uniqueness
The uniqueness of the compound lies in its specific functional groups and structural features, which might confer unique chemical properties or biological activities compared to similar compounds.
特性
CAS番号 |
1164542-04-4 |
|---|---|
分子式 |
C24H22N6O3 |
分子量 |
442.5g/mol |
IUPAC名 |
N-[5-cyano-2-oxo-7-(3-propan-2-yloxypropyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-6-ylidene]pyridine-4-carboxamide |
InChI |
InChI=1S/C24H22N6O3/c1-16(2)33-13-5-12-30-21(28-23(31)17-7-9-26-10-8-17)18(15-25)14-19-22(30)27-20-6-3-4-11-29(20)24(19)32/h3-4,6-11,14,16H,5,12-13H2,1-2H3 |
InChIキー |
FDOKQVZAJATZRG-UHFFFAOYSA-N |
SMILES |
CC(C)OCCCN1C2=C(C=C(C1=NC(=O)C3=CC=NC=C3)C#N)C(=O)N4C=CC=CC4=N2 |
正規SMILES |
CC(C)OCCCN1C2=C(C=C(C1=NC(=O)C3=CC=NC=C3)C#N)C(=O)N4C=CC=CC4=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-benzyl-8,9-dimethyl-7-(4-methyl-2-pyridinyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B357931.png)
![4-[8,9-dimethyl-7-(4-pyridinylmethyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]phenyl methyl ether](/img/structure/B357934.png)
![5-(acetyloxy)-4-methyl-2-oxo-3-{2-oxo-2-[(2-phenylethyl)amino]ethyl}-2H-chromen-7-yl acetate](/img/structure/B357935.png)

![N-(3-Methoxypropyl)-4,4-dimethyl-8-morpholin-4-yl-5-oxa-11-thia-9,14,15,16-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-amine](/img/structure/B357941.png)
![N-(1-butylpyrazolo[3,4-b]quinolin-3-yl)-3-methylbutanamide](/img/structure/B357942.png)

![Ethyl 6-(4-fluorobenzoyl)imino-11-methyl-7-(2-methylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B357944.png)
![N-(7-Butyl-5-cyano-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-6-ylidene)-3-chlorobenzamide](/img/structure/B357948.png)
![N-(7-Butyl-5-cyano-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-6-ylidene)-4-methoxybenzamide](/img/structure/B357950.png)
![N-[5-Cyano-7-(3-ethoxypropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-6-ylidene]-3-methylbenzamide](/img/structure/B357952.png)
![1-benzyl-7-methyl-N-(4-methylphenyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B357953.png)
![N-[5-Cyano-7-(3-ethoxypropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-6-ylidene]pyridine-3-carboxamide](/img/structure/B357954.png)
![9-(5-Methyl-3-isoxazolyl)-8-(2,4,5-trimethoxyphenyl)-8,9-dihydrobenzo[7,8]chromeno[2,3-c]pyrrole-7,10-dione](/img/structure/B357955.png)
